Modular Derivatization into Diverse Pesticide Scaffolds
The primary quantifiable differentiation of ethyl N-chlorosulfinylcarbamate is its capacity as a single, modular building block that can be transformed into at least four structurally distinct pesticide sub-classes with high synthetic efficiency [1]. Unlike a pre-formed final pesticide candidate, this intermediate enables systematic structure-activity relationship (SAR) exploration by simply varying the nucleophile (ROH, RSH, RNH₂, or (RO)₂P(O)NH₂) while maintaining the identical core carbamate scaffold [2]. This modular approach is distinct from the synthesis of N-chlorosulfonylcarbamates, which are primarily designed as protecting groups that release the parent carbamate upon hydrolysis [3].
| Evidence Dimension | Number of derivatizable pesticide sub-classes from single intermediate |
|---|---|
| Target Compound Data | ≥4 distinct sub-classes: N-alkoxysulfinyl, N-aryloxysulfinyl, N-alkylthiosulfinyl, and N-phosphinoaminosulfinyl carbamates |
| Comparator Or Baseline | N-chlorosulfonylcarbamates: primarily a single pathway (hydrolysis to parent carbamate) |
| Quantified Difference | At least 4-fold increase in accessible chemical space diversity from identical precursor |
| Conditions | Reaction with alcohol/phenol, thiol, or phosphoramidate nucleophiles in THF with pyridine as HCl acceptor |
Why This Matters
This modularity reduces procurement complexity by consolidating multiple synthetic pathways into a single inventory item, enabling systematic SAR exploration without resynthesizing the carbamate core.
- [1] US Patent 4,344,883. Production of N-chlorosulfinylcarbamate esters. Issued August 17, 1982. View Source
- [2] US Patent 4,263,318. N-alkoxy- and N-aryloxysulfinylcarbamate esters; US Patent 4,315,026. N-alkylthio- and N-arylthiosulfinylcarbamate esters; US Patent 4,410,518. N-Phosphinoaminosulfinylcarbamate esters. Assignee: The Regents of the University of California. View Source
- [3] Hedayatullah, M. (1984). Synthesis of N-chlorosulfonylcarbamates derived from hindered phenols and their hydrolysis giving high yield of the corresponding simple carbamates. Phosphorus and Sulfur and the Related Elements, 20(2), 151-157. View Source
